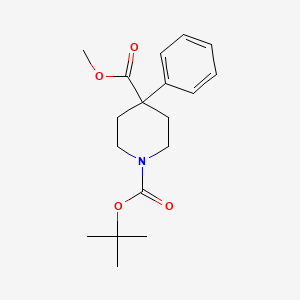

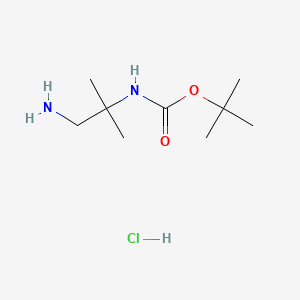

1-Tert-butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid methyl ester

Übersicht

Beschreibung

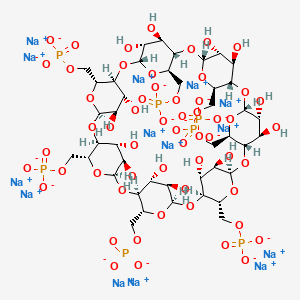

The compound “1-Tert-butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid methyl ester” is a complex organic molecule. It is related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .

Synthesis Analysis

The synthesis of this compound could involve the use of tert-butoxycarbonyl (Boc) protection on the piperidine nitrogen, followed by esterification of the carboxylic acid group . The Boc group is a common protecting group in organic synthesis, known for its ease of installation and removal .Chemical Reactions Analysis

As an ester, this compound could undergo a variety of reactions. For example, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo transesterification reactions to form different esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid, it is reported to be a solid at 20 degrees Celsius, with a melting point of 149.0 to 153.0 degrees Celsius .Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. It could also include exploration of its mechanism of action, particularly if it is related to isonipecotic acid and has potential effects on neurotransmission .

Eigenschaften

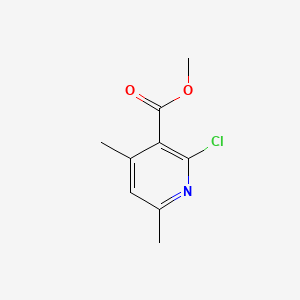

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-phenylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-12-10-18(11-13-19,15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIDBKCXXQZEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)

![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)